molecular formula C21H18N2O3S B2847621 Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate CAS No. 896323-45-8

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2847621
CAS No.: 896323-45-8
M. Wt: 378.45
InChI Key: IDBOBXJHPIUVKY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with significant implications in chemical research, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Compound Overview

Chemical Structure and Properties

  • CAS Number : 19549-93-0
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Key Functional Groups :
    • Cyano group (-C≡N)
    • Acetamido group (-NHCOCH₃)
    • Ethyl carboxylate (-COOEt)

The compound features a thiophene ring, which enhances its reactivity and biological activity due to the presence of both electron-withdrawing and electron-donating groups. The naphthalenyl substituent contributes to its electronic properties, making it suitable for various applications in synthetic chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, often requiring specific conditions to optimize yield and purity. Common methods include:

  • Condensation Reactions : Utilizing thiophene derivatives with cyanoacetic acid under controlled temperatures.
  • Acylation Processes : Involving naphthalene derivatives reacted with acetamide derivatives.
  • Solvent Systems : Solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate reactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, certain heterocycles have demonstrated effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). Notably, compounds with structural similarities have shown:

  • Anti-HIV Activity : An EC50 value of approximately 3.98 μM, indicating significant potency against HIV type 1 .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial potential of thiophene derivatives, including those related to this compound. Key findings include:

CompoundMIC (μg/mL)Activity
Compound A0.22Effective against Staphylococcus aureus
Compound B0.25Effective against Staphylococcus epidermidis

These results suggest that derivatives can inhibit bacterial growth effectively, contributing to their potential as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile in various chemical transformations. This dual functionality enhances its reactivity towards biological targets, facilitating interactions that can disrupt viral replication or bacterial cell wall synthesis.

Case Studies

Several studies have highlighted the efficacy of thiophene-based compounds in various biological assays:

  • Study on Antiviral Agents : A comprehensive overview indicated that certain heterocycles could serve as promising antiviral agents against multiple viruses, showcasing their potential in drug development .
  • Antimicrobial Evaluation : Research demonstrated that novel pyrazole incorporating thiophene structures exhibited significant antimicrobial properties, with MIC values indicating strong bactericidal effects .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-21(25)19-13(2)17(12-22)20(27-19)23-18(24)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,3,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBOBXJHPIUVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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